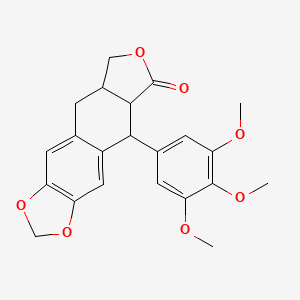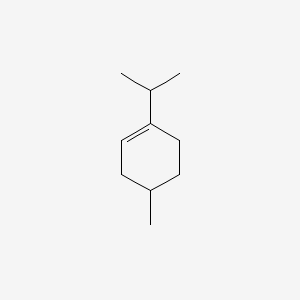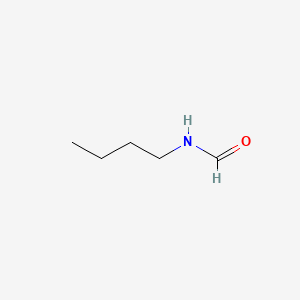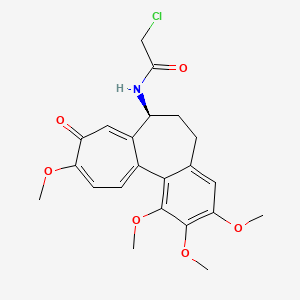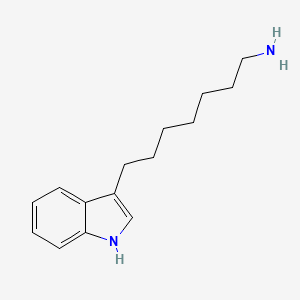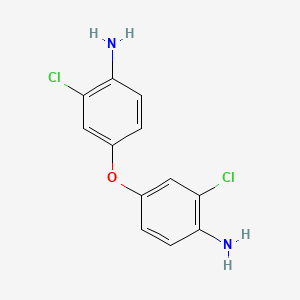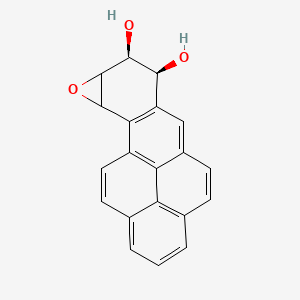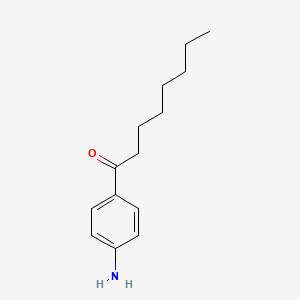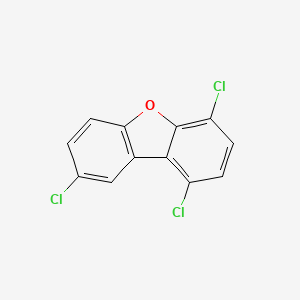
2-Amino-1,2-diphenylethanol
Vue d'ensemble
Description
2-Amino-1,2-diphenylethanol is a chiral organic compound with the molecular formula C14H15NO. It is characterized by the presence of an amino group and a hydroxyl group attached to a diphenylethane backbone. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Mécanisme D'action
Target of Action
2-Amino-1,2-diphenylethanol is primarily used as a chiral auxiliary . It is involved in Pd (II)-assisted chiral tandem alkylation and carbonylative coupling reactions . The compound’s primary targets are the reactants in these reactions.
Mode of Action
The compound interacts with its targets by being used as a chiral auxiliary in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes . It also assists in the formation of vanadium (V) Schiff base complexes, which are used as catalysts in the oxidation of sulfides and olefins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of homopropargylic alcohols and the formation of vanadium (V) Schiff base complexes . The downstream effects of these pathways include the production of chiral compounds and the catalysis of oxidation reactions .
Result of Action
The molecular and cellular effects of this compound’s action are the production of chiral compounds and the facilitation of oxidation reactions . These effects are crucial in various chemical and pharmaceutical applications.
Action Environment
The action, efficacy, and stability of this compound are influenced by the environmental conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s performance as a chiral auxiliary .
Analyse Biochimique
Biochemical Properties
2-Amino-1,2-diphenylethanol plays a significant role in biochemical reactions, particularly as a chiral auxiliary in asymmetric synthesis. It interacts with various enzymes and proteins, influencing the stereochemical outcomes of reactions. For instance, it is used in Pd (II)-assisted chiral tandem alkylation and carbonylative coupling reactions . The compound’s interaction with enzymes and proteins is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the transition states and enhance the selectivity of the reactions.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of adrenergic receptors, potentially exhibiting sedative or anxiolytic properties . The compound’s impact on cell function is mediated through its interaction with specific receptors and enzymes, leading to changes in intracellular signaling cascades and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression. The compound’s chiral nature allows it to selectively bind to specific enzyme active sites, altering their activity. For example, it can act as a ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions . Additionally, its interaction with adrenergic receptors can modulate gene expression and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of adrenergic receptor activity and potential therapeutic applications . At higher doses, toxic or adverse effects may be observed, including potential respiratory and skin irritation . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s pharmacological properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation and conjugation reactions, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and receptors, ultimately influencing its biochemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1,2-diphenylethanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of 2-nitro-1,2-diphenylethanol using chiral catalysts to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale hydrogenation reactors with palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-imino-1,2-diphenylethanol.
Reduction: The compound can be reduced to 2-amino-1,2-diphenylethane.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 2-Imino-1,2-diphenylethanol.
Reduction: 2-Amino-1,2-diphenylethane.
Substitution: Various substituted diphenylethanol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in chiral catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Comparaison Avec Des Composés Similaires
2-Amino-1,2-diphenylethane: Lacks the hydroxyl group, making it less versatile in hydrogen bonding and coordination chemistry.
2-Hydroxy-1,2-diphenylethanol: Lacks the amino group, limiting its use in nucleophilic substitution reactions.
1,2-Diphenylethylenediamine: Contains two amino groups, offering different reactivity and applications compared to 2-Amino-1,2-diphenylethanol.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903251 | |
| Record name | NoName_3883 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |
| Record name | 2-Amino-1,2-diphenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-amino-1,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC409502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,2-diphenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-1,2-diphenylethanol?
A1: this compound has the molecular formula C14H15NO and a molecular weight of 213.27 g/mol .
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and X-ray crystallography for characterizing this compound , , , . Specific examples include the use of high-dilution IR, 1H NMR, and 13C NMR to determine the configuration of N-(1-phenylalkyl)-substituted 2-amino-1,2-diphenylethanols .
Q3: What is known about the crystal structure of this compound?
A3: Racemic this compound crystallizes with enantiomers aggregating and linking through O–H⋯N hydrogen bonds, forming chiral 21-helical columnar structures along the b-axis .
Q4: How does this compound function as a resolving agent?
A4: this compound effectively resolves racemic mixtures through diastereomeric salt formation. It has demonstrated success in separating enantiomers of compounds like tartaric acid, trans-2,3-oxiranedicarboxylic acid, and others .
Q5: Can you elaborate on the role of this compound in asymmetric synthesis?
A5: This compound serves as a valuable chiral auxiliary in various asymmetric syntheses. It is used to prepare chiral glycine derivatives for highly stereoselective β-lactam synthesis . Additionally, it aids in preparing chiral imines, facilitating diastereoselective addition reactions with organolithium reagents to yield chiral amines .
Q6: How does crystallization solvent affect the resolution of mandelic acid using this compound?
A6: The choice of crystallization solvent plays a crucial role in the stereoselectivity of the resolution. For example, using 1-propanol or 1-butanol leads to the preferential crystallization of the (R)-mandelic acid salt, while 1,4-dioxane favors the (S)-mandelic acid salt .
Q7: How does this compound contribute to the formation of supramolecular structures?
A7: Due to its ability to form hydrogen bonds, this compound acts as a key building block in supramolecular architectures. It assembles with various acids, creating distinct structures like helical columns with channel-like cavities capable of accommodating guest molecules , , .
Q8: What are the fluorescence properties of supramolecular systems incorporating this compound?
A8: These systems can exhibit interesting solid-state fluorescence properties. For example, when combined with 1-pyrenecarboxylic acid, the resulting complex demonstrates guest-dependent fluorescence changes, enabling the recognition of subtle differences in molecular size and shape .
Q9: How does the choice of acid impact the properties of supramolecular complexes with this compound?
A9: The specific acid used significantly influences the complex's properties. For instance, selecting different benzothiophene units allows for the fine-tuning of guest release temperatures in the resulting host-guest complexes .
Q10: What are the catalytic applications of this compound derivatives?
A10: Derivatives of this compound, particularly chiral Schiff bases and C3-symmetric tris(β-hydroxy amide) ligands, have shown promise in asymmetric catalysis, such as enantioselective alkynylation of aldehydes , .
Q11: How does this compound contribute to developing chiral stationary phases (CSPs) for HPLC?
A11: This compound serves as a versatile chiral selector in creating CSPs for HPLC. By modifying its structure and immobilizing it on silica gel with different linkers, researchers can fine-tune the enantioseparation properties of the resulting CSPs , , , .
Q12: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?
A12: Yes, modifications to the nitrogen substituent and the inclusion of crystallization solvents significantly influence the stability and separation ability of this compound derivatives in resolving ortho-halomandelic acids . Furthermore, research on chiral discrimination by (1R,2S)-2-amino-1,2-diphenylethanol towards 2-arylalkanoic acids highlights the impact of the substituent position on the aromatic ring of the acid, affecting resolution efficiency .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
